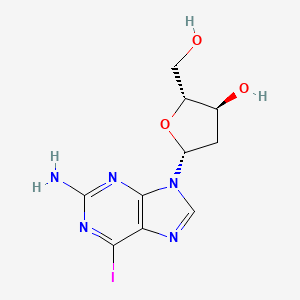

2-Amino-6-iodo-2'-deoxyguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

354823-77-1 |

|---|---|

Molecular Formula |

C10H12IN5O3 |

Molecular Weight |

377.14 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(2-amino-6-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12IN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 |

InChI Key |

KZWDYKRBPAXQDR-KVQBGUIXSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3I)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3I)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3I)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Stereoselective Synthesis of 2'-Deoxyguanosine (B1662781) Scaffolds

The foundational challenge in synthesizing 2-Amino-6-iodo-2'-deoxyguanosine lies in the construction of the 2'-deoxyguanosine core. This involves the stereoselective formation of the N-glycosidic bond between the guanine (B1146940) base and the 2-deoxyribose sugar moiety.

Glycosylation Approaches for Deoxyriboside Formation

The creation of the β-anomer of 2'-deoxyribosides is a significant synthetic hurdle due to the absence of a participating group at the C2' position of the sugar, which in ribonucleosides helps to direct the stereochemistry of the incoming nucleobase. nih.gov Several methods have been developed to address this challenge.

Direct glycosylation methods involve the reaction of an activated 2-deoxy-sugar donor with a nucleophilic purine (B94841) base. nih.gov Controlling the stereoselectivity in these reactions can be difficult, often resulting in a mixture of α and β anomers. nih.gov However, careful selection of promoters, solvents, and protecting groups can favor the desired β-configuration. nih.gov For instance, the use of glycosyl halides, such as bromides, activated under specific conditions, has been a classical approach. nih.gov More contemporary methods utilize novel leaving groups and catalysts to enhance stereocontrol.

Indirect strategies circumvent the lack of a C2' participating group by installing a temporary functional group at this position. This group directs the incoming nucleobase to the β-face of the ribose ring, and is subsequently removed in a later step. wayne.edu Another significant approach involves the use of glycals, which are unsaturated sugar derivatives. nih.govwayne.edu Activation of the glycal allows for the addition of the nucleobase across the double bond.

Furthermore, enzymatic approaches, while not detailed here, offer high stereoselectivity in glycosidic bond formation. Chemical methods have also evolved, with an efficient N-2-deoxyribosylation of modified nucleobases being achieved using 2-deoxythioriboside donors activated with N-iodosuccinimide (NIS) and triflic acid (HOTf), yielding nucleosides with good β-selectivity. nih.gov The choice of protecting groups on the sugar's hydroxyls can also influence the anomeric ratio. nih.gov

Table 1: Comparison of Glycosylation Strategies for 2'-Deoxyribosides

| Strategy | Description | Advantages | Disadvantages |

| Direct Glycosylation | Reaction of an activated 2-deoxy-sugar donor with a purine base. | Fewer synthetic steps. | Often results in poor stereoselectivity without careful optimization. |

| Indirect Glycosylation | Use of a temporary directing group at the C2' position. | High stereoselectivity for the β-anomer. | Requires additional steps for introduction and removal of the directing group. |

| Glycal-based Methods | Addition of the nucleobase to an activated unsaturated sugar (glycal). | Versatile approach applicable to various nucleobases. | May require specific protecting groups and activation conditions to control selectivity. wayne.edu |

| Thioglycoside Donors | Use of 2-deoxythioribosides activated by NIS/HOTf. | Good yields and high β-selectivity. nih.gov | Requires preparation of the thioglycoside donor. |

Convergent and Linear Synthetic Pathways

The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthesis. scholarsresearchlibrary.com

Convergent approaches have become critical in medicinal chemistry for generating diversity in C-nucleosides and reducing the time and length of syntheses. scholarsresearchlibrary.com

Regioselective Introduction of Halogen Substituents at the C6 Position

A key modification in the target molecule is the iodine atom at the C6 position of the purine ring. This requires a regioselective halogenation method that specifically targets this position.

Nucleophilic Substitution Reactions in Purine Synthesis

The C6 position of guanine derivatives can be made susceptible to nucleophilic attack by first converting the C6-oxo group into a better leaving group. A common strategy involves transforming the guanosine (B1672433) into a 6-chloropurine (B14466) derivative. This can be achieved by treating a diacylated guanine derivative with a chlorinating agent like phosphorus oxychloride. This 6-chloro intermediate is then a versatile precursor for introducing other functionalities.

Nucleophilic substitution at the C6 position of purine nucleosides is a widely used transformation. nih.gov While effective for installing heteroatom substituents, it is less commonly used for creating C-C bonds. nih.gov In the context of creating 6-iodo-purine derivatives, a Finkelstein-type reaction can be employed, where the 6-chloro group is displaced by an iodide ion, often using a salt like sodium iodide. acsgcipr.org The polarity of the carbon-halogen bond is a key factor in these reactions. chemguide.co.uk The reaction involves an electron-rich nucleophile attacking the partially positive carbon atom, leading to the displacement of the leaving group. chemguide.co.uk

Halogenation Techniques for Modified Nucleobases

Beyond the two-step process of creating a 6-chloropurine followed by substitution, other halogenation techniques can be applied to purine nucleosides. Direct C-H activation has emerged as a powerful tool for modifying nucleosides. nih.gov While often focused on other positions like C8, methods for C6 functionalization are of great interest. nih.gov

For the introduction of iodine, reagents such as N-iodosuccinimide (NIS) are commonly used. Another approach involves the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method can be used for the iodination of aromatic and heterocyclic amines. acsgcipr.org More recent advances include metal-catalyzed cross-coupling reactions. For instance, photoredox and nickel-catalyzed sp2–sp3 cross-coupling allows for the functionalization of halogenated nucleosides. nih.gov While often used for alkylation, similar principles can apply to halogen exchange reactions.

Functionalization at the N2 Position and Other Amine Introductions

The exocyclic N2-amino group of guanosine is a key site for modification and is crucial for the identity of the target molecule.

Selective functionalization of the N2-amino group of guanosine and 2'-deoxyguanosine can be achieved through various methods. One classical and effective method is reductive amination. rsc.orgresearchgate.net This involves the condensation of the N2-amino group with an aldehyde, followed by reduction of the resulting imine to a secondary amine. researchgate.net This method has been shown to be highly selective for the N2-amine of guanine over the other nucleobases. rsc.org

The N2-amino group's reactivity is influenced by its electronic environment within the purine ring system. Its exocyclic position on the guanine base plays a significant role in its chemical properties and interactions, such as in the formation of DNA adducts. nih.gov Protecting group chemistry is also vital in the multi-step synthesis of modified nucleosides. The amino group of guanosine derivatives can be protected by reacting the substrate with 2,5-hexanedione (B30556) to form a 2,5-dimethylpyrrole adduct, which is stable to basic conditions but can be removed with acid to regenerate the amine.

For the synthesis of the parent compound, the N2-amino group is an intrinsic part of the starting guanosine scaffold. However, in other synthetic routes, it might be introduced at a later stage. For example, a new route to guanosine has been developed from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide via a cyanamide (B42294) derivative. nih.gov

Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Assembly

The conversion of a protected nucleoside into a phosphoramidite monomer is the crucial final step before it can be used in an automated DNA/RNA synthesizer. This process involves the protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group.

The first step in preparing a phosphoramidite building block is the selective protection of the 5'-primary hydroxyl group of the sugar moiety. This is typically achieved by reacting the N-protected nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine. The reaction's progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the 5'-O-DMT-protected nucleoside is purified using silica (B1680970) gel chromatography. This acid-labile DMT group is essential for solid-phase synthesis, as it is removed at the beginning of each coupling cycle to expose the 5'-hydroxyl for chain elongation. eurofinsgenomics.com

With the 5'-hydroxyl group protected, the 3'-hydroxyl group is activated by a phosphitylation reaction. This converts the nucleoside into a reactive phosphoramidite monomer. The standard reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more commonly, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator like tetrazole or a derivative thereof. wikipedia.org The resulting 3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) is highly reactive and couples efficiently to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. nih.goveurofinsgenomics.com The cyanoethyl group serves as a protecting group for the phosphate (B84403) backbone and is readily removed by a mild base treatment after the synthesis is complete.

Post-Synthetic Modifications of this compound-Containing Oligonucleotides

The true utility of incorporating a versatile handle like this compound into an oligonucleotide lies in the potential for post-synthetic modification. The 6-iodo group is a key reactive site for introducing a vast array of functionalities. researchgate.net

While the iodo group itself can be used in various cross-coupling reactions, it serves as an excellent precursor for introducing functionalities suitable for "click chemistry". The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

To make an iodo-modified oligonucleotide amenable to CuAAC, the iodo group is typically first converted into an alkyne. This is achieved via a Sonogashira cross-coupling reaction, which couples a terminal alkyne (e.g., trimethylsilylacetylene (B32187) followed by desilylation, or propargylamine) to the 6-position of the purine ring under palladium and copper catalysis. researchgate.netrsc.org

Once the oligonucleotide is functionalized with an alkyne, it can be "clicked" with any molecule bearing an azide (B81097) group. This allows for the efficient conjugation of a wide range of labels and functional moieties.

Fluorophores: For imaging and detection applications.

Biotin (B1667282): For affinity purification and binding assays.

Peptides or Proteins: To create novel bioconjugates with specific biological activities.

Therapeutic Agents: For targeted drug delivery.

The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, proceeding under mild aqueous conditions. nih.gov This makes it an ideal method for modifying sensitive biomolecules like oligonucleotides. atdbio.com An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), avoids the use of a potentially cytotoxic copper catalyst, further broadening the biological applications.

Side Chain Elaboration for Probe Development

The development of molecular probes from this compound hinges on the strategic derivatization of its purine core. The presence of the iodine atom at the C6 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forging new carbon-carbon and carbon-heteroatom bonds. These reactions facilitate the introduction of diverse functionalities, including fluorophores, affinity tags, and reactive groups for bioconjugation.

The most prominently utilized methods for side chain elaboration are the Sonogashira, Suzuki, and Stille couplings. nih.govorganic-chemistry.org These reactions are prized for their efficiency, mild reaction conditions, and tolerance of various functional groups present in the nucleoside structure. mdpi.com

The Sonogashira coupling reaction is a powerful tool for introducing terminal alkynes to the C6 position of the purine ring. mdpi.comnih.gov This reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst. mdpi.com The resulting 6-alkynylpurine derivatives are valuable intermediates that can be further functionalized. For instance, the alkyne moiety can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach fluorescent dyes, biotin, or other reporter molecules. peptide.com This approach has been successfully employed in the on-column synthesis of oligonucleotides containing modified purines. mdpi.com

The Suzuki coupling reaction offers another avenue for side chain elaboration, enabling the formation of carbon-carbon bonds between the C6 position of the purine and various aryl or vinyl boronic acids or esters. nih.gov This method is particularly useful for introducing aromatic and heteroaromatic systems, which can serve as the core structure of a fluorescent probe or as a linker to other functionalities. The Suzuki coupling has largely supplanted the Stille coupling due to the lower toxicity of the boron-based reagents compared to the organotin compounds used in the Stille reaction. nih.govorganic-chemistry.org

The Stille coupling , while less favored now due to the toxicity of organotin reagents, has historically been a valuable method for creating carbon-carbon bonds by coupling the iodinated purine with organostannanes. nih.govwikipedia.org It allows for the introduction of a wide range of substituents, including alkyl, vinyl, and aryl groups.

These cross-coupling strategies provide a modular and versatile platform for the synthesis of a diverse library of probes based on the this compound scaffold. The choice of coupling reaction and the nature of the coupled partner dictates the final properties and application of the resulting molecular probe.

| Reaction Type | Reagents & Conditions | Resulting Probe/Intermediate | Research Finding |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, in a suitable solvent (e.g., CH₃CN, DMF) | 2-Amino-6-alkynyl-2'-deoxyguanosine derivatives | Efficient method for introducing alkynes, which can be further functionalized via click chemistry for labeling peptides or oligonucleotides. nih.govmdpi.com Catalyst choice can control regioselectivity in di-iodinated purines. rsc.org |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester, Pd catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄), base (e.g., K₂CO₃, Cs₂CO₃) | 2-Amino-6-aryl/vinyl-2'-deoxyguanosine derivatives | A versatile method for creating C-C bonds with a wide range of aryl and heteroaryl groups, often with good yields and tolerance for unprotected nucleosides. nih.govcas.cz |

| Stille Coupling | Organostannane (e.g., vinylstannane, arylstannane), Pd catalyst (e.g., PdCl₂(PPh₃)₂) | 2-Amino-6-substituted-2'-deoxyguanosine derivatives | An established method for introducing various substituents, though largely replaced by the Suzuki coupling due to the toxicity of tin byproducts. nih.govorganic-chemistry.orgwikipedia.org |

Enzymatic Recognition and Incorporation into Nucleic Acids

Substrate Properties for DNA Polymerases

While direct kinetic data for the incorporation of 2-amino-6-iodo-2'-deoxyguanosine triphosphate is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related analogs. For instance, research on 2'-deoxy-6-thioguanosine 5'-triphosphate (S6dGTP), which features a sulfur atom at the C6 position, has demonstrated that it can efficiently substitute for the natural deoxyguanosine triphosphate (dGTP) in reactions catalyzed by human DNA polymerases α, δ, and γ. nih.gov The apparent Michaelis constant (Km) values for S6dGTP were found to be very similar to those of dGTP, indicating that the modification at the C6 position does not significantly impair the initial binding of the nucleotide to the polymerase active site. nih.gov However, the maximum reaction velocity (Vmax) for the incorporation of the modified nucleotide was observed to be 25-50% lower than that of dGTP, suggesting that the catalytic step of incorporation is somewhat impeded. nih.gov

Similarly, studies on other 6-substituted purine (B94841) analogs, such as 6-N-hydroxylaminopurine deoxynucleoside triphosphate (dHAPTP), have shown that these modified nucleotides can be recognized and incorporated by a range of prokaryotic and eukaryotic DNA polymerases. nih.gov These findings collectively suggest that the active sites of many DNA polymerases can accommodate modifications at the C6 position of the guanine (B1146940) base. The presence of the iodo-group in this compound triphosphate, being a halogen, introduces a different electronic and steric profile compared to a thio or hydroxylamino group. It is plausible that this analog would also be recognized by DNA polymerases, though its incorporation efficiency would likely be enzyme-dependent.

Table 1: Comparative Kinetic Parameters for the Incorporation of dGTP and a Modified Analog (S6dGTP) by Human DNA Polymerases

| DNA Polymerase | Substrate | Apparent Km (μM) | Relative Vmax (%) |

| Polymerase α | dGTP | 1.2 | 100 |

| S6dGTP | 1.2 | ~50-75 | |

| Polymerase δ | dGTP | 2.8 | 100 |

| S6dGTP | 3.6 | ~50-75 | |

| Polymerase γ | dGTP | 0.8 | 100 |

| S6dGTP | 0.8 | ~50-75 |

Data adapted from a study on 2'-deoxy-6-thioguanosine 5'-triphosphate. nih.gov

The incorporation of modified nucleotides can significantly affect the fidelity and processivity of DNA polymerases. Fidelity refers to the ability of the polymerase to accurately insert the correct nucleotide opposite a template base, while processivity is the number of nucleotides incorporated before the polymerase dissociates from the template.

Modifications at the C6 position can lead to ambiguous base-pairing. For example, dHAPTP has been shown to be ambiguous in its base-pairing, capable of replacing both dATP and dGTP during DNA synthesis. nih.gov This ambiguity can lead to an increased frequency of mutations. In the case of this compound, the iodo-group could potentially alter the hydrogen bonding pattern with the template base, leading to misincorporation. The fidelity of DNA synthesis is a complex process influenced by the specific polymerase and the sequence context. nih.govnih.gov High-fidelity replicative polymerases possess proofreading exonuclease activity to remove misincorporated bases, while lower-fidelity translesion synthesis (TLS) polymerases are more tolerant of modified or damaged bases. nih.gov

The processivity of a polymerase can also be affected by the incorporation of a modified nucleotide. The presence of a bulky or electronically disruptive substituent could alter the conformation of the primer-template duplex and affect the polymerase's ability to slide along the DNA. While specific data for this compound is unavailable, the study on S6dGTP showed that the patterns of chain extension were identical to those with dGTP, suggesting no major impact on processivity for the polymerases tested. nih.gov

Substrate Properties for RNA Polymerases

The enzymatic synthesis of RNA containing modified ribonucleosides is a powerful tool for studying RNA structure and function. The ability of RNA polymerases to incorporate modified ribonucleoside triphosphates (rNTPs) is a key aspect of this technology.

RNA polymerases are generally more promiscuous than DNA polymerases in their acceptance of modified substrates. nih.gov Studies have shown that various modified purine and pyrimidine (B1678525) ribonucleosides can be incorporated into RNA transcripts by bacteriophage RNA polymerases such as T7, T3, and SP6. oup.com For instance, a degenerate nucleoside analog, P, was readily incorporated by these polymerases in place of UTP and CTP. oup.com

The substrate specificity of RNA polymerases is determined by interactions within the active site that recognize the incoming ribonucleotide. uab.edu While direct evidence for the incorporation of 2-amino-6-iodo-riboguanosine triphosphate is lacking, the general tolerance of RNA polymerases for modified bases suggests it could be a potential substrate. The efficiency of incorporation would likely depend on the specific RNA polymerase and the reaction conditions.

The presence of a modified base in the template DNA or the incorporation of a modified ribonucleotide into the growing RNA chain can influence the rate of transcription elongation and the recognition of termination signals. Bulky lesions in the DNA template can cause RNA polymerase to pause or stall. nih.govnih.gov Similarly, the incorporation of a modified nucleotide could potentially alter the conformation of the RNA-DNA hybrid within the transcription bubble, affecting the elongation process.

The termination of transcription is also a highly regulated process that can be influenced by the sequence and structure of the nascent RNA transcript. nih.gov The introduction of a modified base could potentially disrupt the formation of secondary structures, such as hairpin loops, that are critical for intrinsic termination, or affect the binding of protein factors involved in Rho-dependent termination.

Site-Specific Incorporation into DNA and RNA Strands

The ability to place a modified nucleotide at a specific position within a DNA or RNA strand is essential for detailed structural and functional studies. This is typically achieved through chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry. umich.edubiosyn.com

The synthesis of oligonucleotides containing modified bases like this compound requires the preparation of the corresponding phosphoramidite building block. The synthesis of such a phosphoramidite can be challenging due to the need for specific protecting groups that are compatible with the iodo-substituent and the conditions of automated DNA/RNA synthesis. For example, the synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine required the development of a specific protection strategy to prevent the degradation of the thione functionality during synthesis and deprotection. nih.gov A similar tailored approach would be necessary for the successful synthesis of oligonucleotides containing this compound. Once the phosphoramidite is synthesized, it can be used in standard solid-phase oligonucleotide synthesizers to generate the desired DNA or RNA sequence with the site-specific modification. chemie-brunschwig.ch

Another approach for site-specific incorporation, particularly at the 3' end of an oligonucleotide, is the use of terminal deoxynucleotidyl transferase (TdT). This enzyme can add a variety of modified deoxynucleoside triphosphates to the 3'-hydroxyl terminus of a DNA strand. nih.gov

Automated Solid-Phase Oligonucleotide Synthesis Methodologies

Automated solid-phase synthesis is a cornerstone technology for the chemical construction of oligonucleotides with defined sequences, including those containing modified bases. danaher.com This method allows for the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, such as controlled-pore glass or polystyrene. danaher.comatdbio.com The process is cyclical, with each cycle consisting of four main steps: deprotection, coupling, capping, and oxidation.

The general cycle for solid-phase synthesis is as follows:

Deprotection (Detritylation): The first nucleoside is attached to the solid support and possesses a 5'-dimethoxytrityl (DMT) protecting group. This group is removed using a mild acid to free the 5'-hydroxyl group for the subsequent reaction. atdbio.com

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated and added. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. atdbio.com For incorporating a modified nucleoside like this compound, its corresponding phosphoramidite derivative would be used at this step in the desired cycle.

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion sequences, they are permanently blocked by acetylation.

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically iodine in the presence of water. atdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate (B84403) backbone are removed. atdbio.com

The synthesis of oligonucleotides containing modified bases, such as those with thione functionalities, may require specialized protecting groups and deprotection strategies to prevent unwanted side reactions like oxidation and hydrolysis. nih.gov For instance, the synthesis of oligonucleotides with 2'-deoxy-6-thioguanosine has utilized a cyanoethyl protecting group for the thione and a phenoxyacetyl group for the exocyclic amine to ensure the integrity of the modified base during deprotection. nih.gov A similar strategic approach would be necessary for the successful incorporation of this compound.

The versatility of solid-phase synthesis allows for the introduction of various chemical modifications at the 5'-end, 3'-end, or internally within the oligonucleotide sequence using special phosphoramidite monomers or solid supports. atdbio.com

| Synthesis Step | Description | Key Reagents/Components |

| Deprotection | Removal of the 5'-DMT protecting group. | Mild acid (e.g., trichloroacetic acid) |

| Coupling | Addition of the next nucleoside phosphoramidite. | Activated phosphoramidite, Tetrazole |

| Capping | Blocking of unreacted 5'-hydroxyl groups. | Acetic anhydride, N-methylimidazole |

| Oxidation | Stabilization of the internucleotide linkage. | Iodine, Water, Pyridine |

| Cleavage & Deprotection | Release of the oligonucleotide from the support and removal of all protecting groups. | Concentrated aqueous ammonia |

Enzymatic Ligation and Assembly of Modified Nucleic Acids

Enzymatic ligation is a powerful technique for assembling longer modified nucleic acids from smaller, chemically synthesized fragments. This method is particularly useful for creating long RNA or DNA molecules that are beyond the practical size limits of direct chemical synthesis. researchgate.net The process typically involves the use of DNA or RNA ligases to form a phosphodiester bond between the 5'-phosphate of a "donor" oligonucleotide and the 3'-hydroxyl of an "acceptor" oligonucleotide. researchgate.netmanufacturingchemist.com

For the ligation to occur efficiently and at the correct junction, the ends of the oligonucleotides to be joined are often brought into proximity by a complementary "splint" or "template" strand. researchgate.net This template hybridizes to both the donor and acceptor strands, creating a nicked duplex structure that is the substrate for the ligase. researchgate.netmanufacturingchemist.com

Key enzymes used in this process include:

T4 DNA Ligase: Commonly used for joining DNA fragments and for ligating RNA strands on a DNA splint. rsc.org

T4 RNA Ligase 1: Can ligate single-stranded RNA or DNA oligonucleotides. researchgate.net

T4 RNA Ligase 2: Specifically joins nicks on a double-stranded RNA substrate. researchgate.net

The efficiency of enzymatic ligation can be influenced by several factors, including the specific ligase used, the sequence of the oligonucleotides, the presence of any modifications near the ligation site, and the reaction conditions. For example, the creation of circular RNA oligonucleotides from linear precursors can be achieved with high efficiency using a dumbbell-shaped DNA splint and T4 DNA ligase. rsc.org

The chemoenzymatic approach, which combines the flexibility of chemical synthesis for creating modified fragments with the efficiency of enzymatic ligation for assembly, is a robust strategy for producing long, site-specifically modified nucleic acids. researchgate.net This would be the preferred method for incorporating a modification like this compound into a large DNA or RNA construct. The modified oligonucleotide would first be synthesized via automated solid-phase methods and then enzymatically ligated to other synthetic or native nucleic acid fragments.

| Parameter | Description |

| Enzyme | The specific DNA or RNA ligase used to catalyze the formation of the phosphodiester bond. |

| Substrate | Short, chemically synthesized oligonucleotides, at least one of which contains the desired modification. |

| Splint/Template | A complementary nucleic acid strand that brings the ends of the oligonucleotides to be ligated into close proximity. |

| Reaction Conditions | Optimized buffer, temperature, and cofactors (e.g., ATP, Mg2+) to ensure high ligation efficiency. rsc.org |

Structural and Conformational Dynamics of Modified Nucleic Acids

Analysis of Duplex and Triple Helix Stability

The stability of nucleic acid duplexes and higher-order structures is critical for their biological function. Modifications to the canonical bases can either enhance or diminish this stability by altering hydrogen bonding, steric profiles, and stacking interactions.

Thermodynamic Characterization by UV Melting (Tm)

The thermal melting temperature (Tm), the temperature at which half of a double-stranded nucleic acid dissociates, is a key indicator of its thermodynamic stability. While direct experimental Tm data for oligonucleotides containing 2-amino-6-iodo-2'-deoxyguanosine are not widely available, its stability can be inferred from studies of related analogs.

The introduction of a 2-amino group to purines, such as in 2,6-diaminopurine (B158960) (an analog of adenine), has been shown to increase the thermal stability of DNA duplexes. nih.govnih.govmdpi.com This stabilization arises from the formation of an additional hydrogen bond between the 2-amino group and the opposing pyrimidine (B1678525) (a D:T pair has three hydrogen bonds, similar to a G:C pair). nih.govglenresearch.com By analogy, the 2-amino group of this compound, when paired with cytosine, would introduce a new hydrogen bond donor in the minor groove, which is expected to contribute favorably to duplex stability. mdpi.com

Conversely, the substitution of the C6-carbonyl oxygen with a large iodine atom eliminates a crucial hydrogen bond acceptor required for standard Watson-Crick pairing with cytosine. news-medical.net Furthermore, halogenation in general has been shown to decrease the stability of guanine-containing structures. nih.govnih.gov The significant steric bulk of the iodine atom would likely introduce unfavorable interactions within the major groove, further destabilizing the duplex.

Table 1: Comparison of Hydrogen Bonding in G:C vs. 2-amino-6-iodo-dG:C Base Pairs

| Base Pair | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Number of H-Bonds | Expected Stability Effect |

|---|---|---|---|---|

| Guanine (B1146940):Cytosine (G:C) | G (N1-H), G (N2-H) | C (N3), C (O2), G (O6) | 3 | High (Reference) |

| 2-Amino-6-iodo-dG:Cytosine | G (N1-H), G (N2-H) | C (N3), C (O2) | 2 | Decreased (loss of G(O6)-C(N4) H-bond) |

Influence of Substituents on Hybridization Affinity and Specificity

The specificity of hybridization may also be altered. While the 2-amino group could enhance specificity by providing an additional hydrogen bond checkpoint, the disruption caused by the 6-iodo group might lead to increased tolerance for mismatches at adjacent positions.

In the context of higher-order structures, modifications at the guanine C6 position can interfere with Hoogsteen base pairing, which is essential for the formation of G-quadruplexes. Studies with 6-thioguanine (B1684491) have shown that such modifications can inhibit G-tetrad formation, which in turn can facilitate the formation of intermolecular triple helices. reading.ac.uk It is plausible that this compound would act similarly, with the bulky iodo group preventing G-quadruplex assembly and potentially favoring triplex structures where a third strand binds in the major groove. nih.govnih.govjci.org

Investigation of Nucleic Acid Conformation and Dynamics

The precise three-dimensional structure of a nucleic acid is determined by a combination of local conformational parameters, including the geometry of the sugar-phosphate backbone and the orientation of the bases.

Structural Impact on Sugar Pucker and Glycosidic Torsion Angles

However, the orientation of the base relative to the sugar, defined by the glycosidic torsion angle (χ), is likely to be affected. nakb.org For purines, this angle can be either anti (as is typical in B-DNA) or syn. leibniz-fli.de Bulky substituents at the C8 position of guanine are known to favor the syn conformation due to steric clashes with the sugar ring. nih.gov The large iodine atom at the C6 position, while not at C8, still introduces considerable bulk on the Watson-Crick face of the purine (B94841). This could create steric strain that restricts the rotational freedom around the glycosidic bond, potentially favoring a specific range of anti angles or inducing a shift toward the syn conformation. nih.gov Any deviation from the canonical anti conformation would lead to significant local distortion of the DNA double helix.

Analysis of Intermolecular Hydrogen Bonding Networks in Crystals and Solutions

The hydrogen bonding pattern is the primary determinant of base pairing specificity. news-medical.net As noted previously, the replacement of the C6-carbonyl oxygen with iodine fundamentally alters the hydrogen bonding capacity of the guanine analog. A standard G:C base pair is stabilized by three hydrogen bonds. news-medical.net In a hypothetical pair between this compound and cytosine, the hydrogen bond involving the C6 position is absent. The 2-amino group introduces a new donor, which could form a hydrogen bond with the C2-carbonyl of cytosine, a pattern seen in 2-aminopurine (B61359):cytosine mispairs. nih.gov The resulting base pair would be held together by only two hydrogen bonds, significantly altering its geometry and strength compared to a canonical G:C pair. This altered network would change the landscape of the major and minor grooves, affecting recognition by proteins and other molecules.

Stacking Interactions within Duplexes

Base stacking, driven by van der Waals and electrostatic interactions between adjacent aromatic bases, is a major contributor to the stability of the DNA double helix. news-medical.netiiit.ac.inchemeurope.com The introduction of a large, highly polarizable iodine atom at the C6 position could have a complex effect on stacking. The increased surface area and polarizability of the iodine might enhance dispersion forces with neighboring bases, potentially strengthening stacking interactions. nih.govnih.gov

Integration into Unnatural Base Pair Systems

The expansion of the genetic alphabet beyond the canonical four letters (A, T, C, and G) holds profound implications for synthetic biology, enabling the storage and retrieval of increased genetic information and the creation of novel biological molecules. A key strategy in this endeavor is the design and integration of unnatural base pairs (UBPs) into DNA and RNA. The compound this compound represents a class of modified purine nucleosides designed for such systems. Its integration is predicated on specific design principles that govern its pairing and function within a synthetic genetic system.

Design Principles for Expanded Genetic Alphabets

The creation of a functional unnatural base pair that can be enzymatically processed alongside natural base pairs is a complex challenge. The design of such systems, including those potentially involving this compound, is guided by several core principles:

Steric Hindrance and Shape Complementarity: A primary design strategy involves modifying the edges of a nucleobase to prevent it from pairing with natural bases while allowing it to form a stable and specific pair with a designated unnatural partner. For this compound, the bulky iodine atom at the 6-position of the purine ring is crucial. This substituent is designed to sterically clash with the 4-keto group of thymine (B56734) (or uracil) and the 4-amino group of cytosine, thereby preventing the formation of non-cognate pairs. nih.gov The pairing partner for such a modified purine is typically a smaller, complementary molecule, such as pyridin-2-one (y), which can accommodate the bulky substituent at the 6-position of the modified purine without significant distortion of the DNA double helix. nih.gov This concept of shape complementarity, rather than solely relying on hydrogen bonding, is a foundational principle in the design of many UBPs. nih.gov

Hydrogen Bonding Patterns: While steric hindrance prevents mispairing, specific hydrogen bonds are often engineered to ensure the fidelity of the unnatural base pair. In the case of 2-amino-6-substituted purines pairing with pyridin-2-one, the hydrogen bonding pattern mimics the Watson-Crick geometry. The 2-amino group of the modified purine can act as a hydrogen bond donor, while the N1 position can act as an acceptor, forming specific hydrogen bonds with the complementary faces of the pairing partner. This mimicry of natural base pair geometry allows DNA polymerases to recognize and process the UBP. nih.gov

Duplex Stability and Stacking Interactions: The integration of a UBP should not significantly destabilize the DNA duplex. The choice of the substituent at the 6-position can influence the stacking interactions with neighboring base pairs. For instance, planar aromatic substituents, such as a thienyl group, have been shown to enhance stacking interactions and increase the thermal stability of the DNA duplex compared to more flexible groups like a dimethylamino group. nih.govnih.gov The large, polarizable iodine atom in this compound would also be expected to influence stacking interactions within the helix.

Base Pairing Properties in Replication and Transcription Mimicry

The ultimate test of a UBP is its ability to function in biological processes that mimic replication and transcription. While direct experimental data for this compound is limited in the public domain, its properties can be inferred from studies of analogous 2-amino-6-substituted purine nucleosides.

In transcription, unnatural base pairs have been successfully used for the site-specific incorporation of modified nucleotides into RNA. For example, DNA templates containing 2-amino-6-(2-thienyl)purine (s) or 2-amino-6-(2-thiazoyl)purine (v) have been shown to direct the efficient and selective incorporation of the complementary pyridin-2-one triphosphate (yTP) into RNA by T7 RNA polymerase. nih.gov The efficiency and selectivity of this incorporation are influenced by the nature of the 6-substituent, with more planar and electronegative groups leading to better results. nih.gov This suggests that this compound, with its bulky and electronegative iodine atom, would likely serve as an effective template for the incorporation of a complementary unnatural nucleotide during transcription.

Furthermore, research has demonstrated that the pairing partner, such as pyridin-2-one, can be modified to carry various functional groups. A series of modified yTPs, including those linked to iodo-, amino-, biotin-, and fluorophores, have been chemically synthesized. nih.gov These modified triphosphates can be site-specifically incorporated into RNA opposite their unnatural pairing partner in a DNA template. This highlights the potential of using a UBP system involving a 6-substituted-2-aminopurine to introduce specific modifications and functionalities into RNA molecules.

In the context of replication, the fidelity of the UBP is paramount. Studies with analogous pairs, such as the one formed by d5SICS and dNaM, have shown that unnatural base pairs based on hydrophobic and packing forces can be replicated with high fidelity, approaching that of natural base pairs. nih.gov While the pairing of this compound would also rely on shape complementarity, the specific efficiency and fidelity of its replication would need to be experimentally determined. The ability of a DNA polymerase to correctly select the complementary unnatural nucleotide triphosphate opposite this compound in a template strand and extend the primer is a critical measure of its success as part of an expanded genetic alphabet.

Molecular Interactions and Biochemical Pathway Investigations

Interactions with Nucleic Acid-Modifying Enzymes

The introduction of amino and iodo groups at the C2 and C6 positions of the purine (B94841) ring, respectively, can significantly alter the hydrogen bonding patterns, steric profile, and electronic properties of the deoxyguanosine molecule. These changes are expected to influence its recognition and processing by a wide range of nucleic acid-modifying enzymes.

While direct studies on the interaction of 2-Amino-6-iodo-2'-deoxyguanosine with DNA polymerases and repair enzymes are not extensively documented in publicly available literature, the behavior of structurally similar analogs allows for informed predictions. For instance, modifications at the C6 position of the guanine (B1146940) base have been shown to be tolerated by various DNA polymerases.

One relevant analog is 2'-Deoxy-6-thioguanosine (S⁶dG), a metabolite of the antileukemic drug 6-thioguanine (B1684491). Its triphosphate form, S⁶dGTP, has been demonstrated to act as a substrate for several human DNA polymerases, including polymerases α, δ, and γ. nih.gov The apparent Michaelis constant (Km) values for S⁶dGTP were found to be comparable to those of the natural substrate dGTP, although the maximum reaction velocity (Vmax) was somewhat lower. nih.gov This suggests that a bulky substituent at the C6 position does not preclude binding to the active site of these polymerases.

Furthermore, studies on N²-alkyl-2'-deoxyguanosine lesions have shown that these modified bases can be bypassed by certain DNA polymerases, such as E. coli DNA Polymerase II, often in an error-free manner. nih.gov Conversely, more complex lesions like O⁶-dG-derived interstrand cross-links can act as replication blocks and are mutagenic, with specialized translesion synthesis (TLS) polymerases like human polymerase η being involved in their bypass, albeit with a high frequency of mutations. nih.gov These findings highlight that the cellular machinery can recognize and process deoxyguanosine analogs with modifications at positions relevant to this compound. Given that the iodine atom at the C6 position is a bulky substituent, it is plausible that this compound triphosphate could be a substrate for certain DNA polymerases, potentially with altered efficiency and fidelity compared to dGTP.

In the context of DNA repair, enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT) are known to repair bulky adducts at the O⁶ position of guanine. nih.gov The presence of an amino group at the C2 position and an iodine atom at the C6 position would present a unique substrate for repair enzymes, and it is conceivable that it could be recognized by specific glycosylases or nucleotide excision repair pathways, although specific studies are lacking.

Table 1: Interaction of Deoxyguanosine Analogs with DNA Polymerases

| Analog | Enzyme(s) | Observed Interaction | Reference(s) |

|---|---|---|---|

| 2'-Deoxy-6-thioguanosine 5'-triphosphate (S⁶dGTP) | Human DNA Polymerase α, δ, γ | Substrate | nih.gov |

| N²-Alkyl-2'-deoxyguanosine | E. coli DNA Polymerase II | Substrate for bypass | nih.gov |

| O⁶-dG-derived interstrand cross-links | Human DNA Polymerase η | Substrate for bypass (mutagenic) | nih.gov |

| O⁶-dG-derived interstrand cross-links | Human DNA Polymerase κ | Inhibition of bypass | nih.gov |

The interaction of modified nucleotides with RNA polymerases and reverse transcriptases is of significant interest, particularly in the development of antiviral and anticancer agents. While direct data for this compound is scarce, studies with related compounds offer valuable insights.

Research on 6-modified-3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) analogs has revealed that these compounds can be recognized by HIV-1 reverse transcriptase (RT). Interestingly, these modified guanosine (B1672433) analogs were found to act as adenosine (B11128) mimetics rather than guanosine mimetics during DNA synthesis. The triphosphate forms of these analogs, including those with a 2,6-diaminopurine (B158960) base, were shown to be incorporated by HIV-1 RT. This suggests that modifications at the C6 position can alter the base-pairing properties and substrate specificity of the nucleoside analog.

In the context of RNA polymerases, studies have shown that certain azido-deoxyguanosine derivatives can act as inhibitors of E. coli RNA polymerase. This indicates that modifications to the deoxyguanosine scaffold can lead to inhibitory activity against these enzymes. Given these findings, it is plausible that this compound, upon conversion to its triphosphate form, could be recognized by and potentially inhibit RNA polymerases or reverse transcriptases. The bulky iodine at the C6 position and the additional amino group at C2 would likely influence its binding and incorporation.

The stability of oligonucleotides containing modified nucleosides against nuclease degradation is a critical factor in their potential therapeutic applications. The introduction of modifications can confer resistance to cleavage by endo- and exonucleases.

While there is no specific information on the nuclease resistance or cleavage of this compound, studies on other modified guanosine analogs provide some context. For example, oligonucleotides containing deoxyoxanosine, a deamination product of guanine, have been shown to be cleaved by endonuclease V. This enzyme recognizes and cleaves DNA containing various damaged bases. The efficiency of cleavage can be influenced by the nature of the base opposite the lesion. This demonstrates that the cellular machinery can recognize and process DNA containing modified guanine bases.

The presence of a bulky iodine atom at the C6 position of this compound might sterically hinder the approach of nucleases, potentially increasing the stability of DNA strands containing this modification. However, it is also possible that this modification could be recognized as a form of DNA damage, targeting it for cleavage by specific repair-associated nucleases. Further experimental studies are required to determine the precise effect of this modification on nuclease activity.

For a nucleoside analog to be incorporated into DNA or to act as an inhibitor of polymerases, it must first be converted to its active triphosphate form by cellular nucleoside and nucleotide kinases. The substrate specificity of these kinases is therefore a crucial determinant of the biological activity of nucleoside analogs.

Human mitochondrial deoxyguanosine kinase (dGK) is known to have a broad substrate specificity and plays a key role in the phosphorylation of various purine nucleoside analogs. nih.govresearchgate.net It can phosphorylate not only the natural substrate deoxyguanosine but also a range of clinically important antiviral and anticancer nucleoside analogs. researchgate.net This broad specificity suggests that dGK and other cellular kinases might also recognize and phosphorylate this compound. The structural similarity to deoxyguanosine makes it a plausible candidate for phosphorylation, which would be the first step towards its potential incorporation into DNA or its action as a competitive inhibitor.

Table 2: Substrate Specificity of Human Deoxyguanosine Kinase (dGK) for Purine Analogs

| Analog | Phosphorylation by dGK | Reference(s) |

|---|---|---|

| 2-Chloro-2'-deoxyadenosine (CdA) | Efficient substrate | nih.gov |

| 9-β-D-Arabinofuranosylguanine (araG) | Efficient substrate | nih.gov |

| 2',2'-Difluorodeoxyguanosine (dFdG) | Efficient substrate | nih.gov |

| 2-Fluoro-arabinosyl-adenine | Good substrate | researchgate.net |

DNA-Protein Recognition and Binding Studies

Modified nucleosides are invaluable tools for elucidating the mechanisms of DNA-protein interactions. Photoaffinity labeling, in particular, allows for the covalent trapping of transient interactions, enabling the identification of binding partners and the mapping of binding sites.

Photoaffinity labeling relies on the incorporation of a photoreactive group into a molecule of interest. Upon photoactivation, this group forms a highly reactive species that can covalently crosslink to nearby molecules, such as proteins. While there are no direct reports of this compound being used as a photoaffinity label, its structure suggests potential for such applications.

The iodine atom at the C6 position is a key feature. Aryl iodides are known to be photolabile and can be used for photo-crosslinking, although they are generally less reactive than other commonly used photoaffinity groups like azides and diazirines. The potential for photo-induced cleavage of the carbon-iodine bond could lead to the formation of a reactive radical species capable of crosslinking to an interacting protein.

More commonly, photoaffinity probes for studying DNA-protein interactions involve the incorporation of moieties like diazirines or benzophenones into the nucleoside structure. nih.govresearchgate.net These probes have been successfully used to investigate the interactions between damaged DNA and repair enzymes. nih.gov For instance, diazirine-containing DNA probes have been employed to label and identify proteins involved in the recognition and repair of DNA lesions. nih.gov

While not a nucleoside, the use of ¹⁸F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives for imaging beta-amyloid plaques demonstrates that an iodo-substituted heterocyclic system can be used in binding studies. This provides a conceptual basis for the potential development of this compound or its derivatives as probes for studying DNA-protein interactions, possibly through radio-iodination for detection or through its inherent, albeit likely modest, photoreactivity.

Mechanistic Insights into Biological Processes at the Molecular Level

The incorporation of modified nucleosides like this compound into DNA can serve as a powerful tool to dissect complex biological processes. By observing the cellular response to the presence of this unnatural base, researchers can gain a deeper understanding of viral replication, cell cycle regulation, and DNA damage and repair pathways.

Modified nucleosides are a cornerstone of antiviral therapy. They can inhibit viral replication through several mechanisms, primarily by targeting viral polymerases. Once phosphorylated to their triphosphate form, these nucleoside analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination or the introduction of mutations that are deleterious to the virus.

While specific studies on the antiviral activity of this compound are not extensively documented, the principles of action can be inferred from related compounds. For example, 2'-amino-2'-deoxyribofuranosyl adenine (B156593) has shown selective antiviral activity against the measles virus, suggesting that modifications at the 2' position can be critical for inhibiting viral replication. nih.gov The presence of the 6-iodo group on the guanine base could also play a significant role. For instance, derivatives of 5-iodo-2'-deoxyuridine have been shown to inhibit the replication of herpes simplex virus. nih.gov

The proposed mechanism for this compound would involve its conversion to the triphosphate derivative by cellular or viral kinases. This triphosphate would then compete with the natural dGTP for incorporation by the viral polymerase. The bulky iodine at the C6 position could lead to steric clashes within the active site of the polymerase, potentially causing it to stall or terminate synthesis.

The integrity of the genome is crucial for the proper regulation of cellular growth and division. The introduction of modified nucleosides can disrupt this process, leading to cell cycle arrest or apoptosis. This makes them valuable tools for studying the checkpoints and regulatory networks that govern cell proliferation.

The compound 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), which has a modification at the same position as this compound, has been shown to inhibit the proliferation of glioma cells by inducing telomeric DNA damage. nih.gov This suggests that modifications at the C6 position of guanine can be recognized by the cell as damage, triggering a DNA damage response that can lead to cell cycle arrest. 6-thio-dG specifically targets telomerase, an enzyme crucial for maintaining telomere length and enabling unlimited cell division in most cancers. nih.govbiorxiv.org The incorporation of 6-thio-dGTP by telomerase leads to a non-productive complex, inhibiting telomere extension. nih.govbiorxiv.org

It is plausible that this compound could act through a similar mechanism. Its incorporation into DNA, particularly at the telomeres, could be recognized as a lesion, leading to the activation of cell cycle checkpoints and the inhibition of cell proliferation.

Table 2: Investigated Effects of a Related Modified Nucleoside on Cellular Proliferation

| Compound | Cell Line | Observed Effect | Reference |

| 6-thio-2'-deoxyguanosine | Glioma Cell Lines | Inhibition of cell viability and induction of apoptosis. | nih.gov |

The introduction of a modified nucleobase like this compound into DNA constitutes a form of DNA damage. The cellular machinery for DNA repair is tasked with recognizing and removing such lesions to maintain genomic stability. Studying how the cell responds to this specific type of damage can provide valuable insights into the mechanisms of DNA repair pathways.

The primary pathways for repairing base lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). mdpi.com BER typically handles smaller, non-helix-distorting lesions, while NER deals with bulkier adducts that cause significant structural changes to the DNA double helix. mdpi.com Given the bulky nature of the iodine atom, it is conceivable that a 6-iodoguanine lesion would be a substrate for the NER pathway.

Research on oxidatively damaged guanine, such as 8-oxoguanine, has shown that these lesions are primarily repaired by the BER pathway, initiated by the OGG1 DNA glycosylase. nih.govnih.gov However, some oxidized guanine products can also be recognized by the NER machinery. mdpi.com The presence of a lesion can also stall DNA replication, requiring the involvement of specialized translesion synthesis (TLS) polymerases to bypass the damage, often at the cost of introducing mutations. nih.gov The cellular response to DNA damage is a complex process involving signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis. The study of how cells process this compound can help to elucidate the interplay between these different pathways.

Applications in Advanced Biochemical and Biophysical Probing

Development of Labeled Probes for Nucleic Acid Research

The ability to attach reporter molecules to oligonucleotides at specific sites is fundamental for modern molecular biology research. 2-Amino-6-iodo-2'-deoxyguanosine provides a robust platform for creating such labeled probes.

The carbon-iodine bond at the C6 position of the purine (B94841) ring is a prime site for post-synthetic modification of oligonucleotides through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction creates a stable carbon-carbon bond between the C6 of the guanine (B1146940) base and a terminal alkyne-functionalized fluorophore. atdbio.com This strategy allows for the precise, internal labeling of a DNA or RNA strand with a wide array of fluorescent dyes.

The process typically involves:

Solid-phase synthesis of an oligonucleotide containing one or more this compound residues.

Post-synthetic reaction of the intact oligonucleotide with an alkyne-modified fluorescent dye in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Purification of the resulting fluorescently labeled oligonucleotide.

This method is highly efficient and compatible with a diverse range of fluorophores, including commonly used dyes like fluorescein (B123965) (FAM), rhodamine (ROX), and cyanine (B1664457) dyes (Cy3, Cy5), provided they are derivatized with a terminal alkyne. atdbio.combiosyn.com The resulting probes are invaluable for applications such as fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and real-time PCR assays. biosyn.comthermofisher.com

Table 1: Examples of Fluorophores for Labeling via Sonogashira Coupling

| Fluorophore Class | Example | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Fluorescein | 6-FAM (6-carboxyfluorescein) | 492 | 517 |

| Rhodamine | ROX (carboxy-X-rhodamine) | 575 | 602 |

| Cyanine | Cy3 | 550 | 570 |

This table presents common fluorophore classes that can be functionalized with alkynes for coupling reactions.

The iodine atom in this compound is a suitable site for introducing radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, through well-established radioiodination chemistry. While direct studies on this specific nucleoside are not prevalent, the principle of radioiodinating aryl iodides is a standard technique in radiopharmaceutical chemistry. The resulting radiolabeled oligonucleotides can be used as highly sensitive probes for various applications.

These probes are instrumental in:

Metabolic Studies: Tracing the uptake, distribution, and degradation of oligonucleotides within cells or whole organisms.

Binding Assays: Quantifying the interaction of an oligonucleotide with its target protein or nucleic acid sequence with extremely high sensitivity.

Mechanistic Studies: Elucidating the pathways and mechanisms of DNA repair or drug action by following the fate of the labeled molecule.

Use in DNA Sequencing Technologies

Next-Generation Sequencing (NGS) has revolutionized genomics, and its advancement relies heavily on innovative chemistry. This compound serves as a precursor for key components in some of these technologies.

Sequencing-by-synthesis (SBS) is a dominant NGS method, famously employed by Illumina platforms. illumina.com This technology relies on the use of "reversible terminators"—nucleotide analogs that temporarily halt DNA polymerase activity. biosyn.comaatbio.com Each of the four nucleotides (A, C, G, T) is modified with a unique fluorescent label and a 3'-OH blocking group. illumina.combiosyn.com

The process unfolds in cycles:

A modified nucleotide is incorporated into the growing DNA strand. The 3'-blocking group prevents further additions.

The cluster is imaged, and the identity of the incorporated base is determined by the color of its fluorescent tag.

The fluorescent tag and the 3'-blocking group are chemically cleaved, regenerating a free 3'-OH group.

The cycle repeats with the addition of the next base. illumina.com

The 6-iodo position of a guanosine (B1672433) analog is an ideal attachment point for the fluorescent dye via a cleavable linker. This position allows the bulky dye to be attached without interfering with Watson-Crick base pairing. After incorporation and imaging, the linker can be cleaved to remove the dye, leaving behind a natural or near-natural guanine base, minimizing any residual "scars" that might affect subsequent polymerase activity in later cycles. nih.gov This approach enables the massively parallel sequencing of millions of DNA fragments simultaneously, providing accurate genomic data. nih.gov

Engineering of Nucleic Acid Functionality

Beyond labeling, chemical modifications to nucleosides can impart novel properties to oligonucleotides, enhancing their therapeutic or diagnostic potential.

A major obstacle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. synoligo.com Chemical modifications can enhance stability and prolong the half-life of these molecules. synoligo.comgoogle.com Introducing bulky groups at positions not involved in base pairing can sterically hinder the approach of nuclease enzymes.

Table 2: Common Modifications for Nuclease Resistance

| Modification Type | Example | Mechanism of Action |

|---|---|---|

| Backbone | Phosphorothioate (PS) | Substitution of a non-bridging oxygen with sulfur makes the linkage less susceptible to enzymatic cleavage. idtdna.com |

| Sugar | 2'-O-Methyl (2'OMe) | The methoxy (B1213986) group provides steric hindrance and favors an RNA-like (A-form) helix, which is more resistant to some DNases. idtdna.com |

| Base | 6-Iodo-Guanine | The bulky iodine atom provides steric hindrance, potentially blocking access for nuclease enzymes. nih.gov |

| Terminus | 3' Inverted Deoxythymidine (IdT) | A 3'-3' linkage at the terminus blocks the action of 3'-exonucleases. idtdna.com |

Tools for Studying DNA Adduct Formation and Consequences

DNA adducts are segments of DNA that have become covalently bonded to a chemical species. They are often the result of exposure to carcinogens and can lead to mutations if not repaired. The study of DNA adducts is crucial for understanding the mechanisms of carcinogenesis and for developing strategies for its prevention and treatment.

A major challenge in studying the biological consequences of DNA adducts is the ability to place a single, defined adduct at a specific location within a DNA sequence. This compound is an excellent precursor for the synthesis of oligonucleotides containing site-specific adducts. The iodo group can be readily displaced by a variety of nucleophiles, including the activated metabolites of carcinogens.

For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can be used to attach complex aromatic amines to the 6-position of the guanine base. A similar strategy has been employed to synthesize oligonucleotides containing an N-(deoxyguanosin-8-yl)-6-aminochrysene adduct at a specific site. uconn.edu This adduct is derived from the environmental pollutant 6-nitrochrysene. uconn.edu Once synthesized, these site-specifically modified oligonucleotides can be incorporated into plasmids or other DNA vectors and introduced into cells to study their effects on DNA replication and repair.

Studies using such site-specifically modified DNA have shown that bulky adducts can stall DNA replication and are often mutagenic. For instance, the N-(deoxyguanosin-8-yl)-6-aminochrysene adduct was found to have a translesion synthesis (TLS) efficiency of 77% and a mutation frequency of 17.8%, primarily inducing G-to-T transversions. uconn.edu Furthermore, by using techniques like siRNA knockdown, the specific DNA polymerases involved in bypassing the adduct can be identified. uconn.edu These studies are essential for elucidating the mechanisms of translesion synthesis and the cellular pathways that respond to DNA damage.

Similarly, the DNA adduct 8-amino-2'-deoxyguanosine, found in the liver DNA of rats treated with the hepatocarcinogen 2-nitropropane, has been studied by incorporating it into specific sites in the human c-Ha-ras1 gene. These studies revealed that the adduct is mutagenic, causing G-to-T and G-to-C transversions as well as G-to-A transitions, and that the mutation frequency and spectrum are dependent on the local DNA sequence.

The presence of a bulky adduct on a DNA base can significantly alter the local conformation of the DNA double helix. These conformational changes can affect the ability of DNA repair enzymes to recognize and remove the adduct, and they can also influence the fidelity of DNA replication past the lesion.

While direct structural studies on DNA containing a 6-iodo-guanosine adduct are limited, research on other guanosine adducts provides valuable insights. For example, O6-methyl-2'-deoxyguanosine (O6-MeG), a common DNA lesion, has been shown to form a wobble-like base pair with cytosine and a Watson-Crick-like geometry with thymine (B56734). The ability to synthesize oligonucleotides with site-specific adducts, facilitated by precursors like this compound, is crucial for conducting detailed structural studies using techniques such as NMR spectroscopy and X-ray crystallography. These studies help to build a comprehensive picture of how different adducts distort the DNA structure and how these distortions relate to their biological consequences.

| Adduct/Modification | Research Focus | Key Findings |

| N-(deoxyguanosin-8-yl)-6-aminochrysene | Replication and Repair | Stalls DNA replication; mutagenic (G→T transversions); bypass involves Pol η, Pol κ, Pol ζ, and REV1. uconn.edu |

| 8-amino-2'-deoxyguanosine | Mutagenesis | Mutagenic in mammalian cells (G→T, G→C, G→A); mutation frequency is sequence-dependent. |

| O6-methyl-2'-deoxyguanosine | DNA Conformation | Forms a wobble-like pair with cytosine and a Watson-Crick-like pair with thymine. |

| dG-N2-6-aminopyrene | Toxicity | More toxic than dG-N2-8-aminopyrene in E. coli. |

Applications in Nanotechnology and Materials Science (DNA as a tool)

DNA's ability to self-assemble into predictable and programmable structures has made it a powerful building block in nanotechnology. nih.gov Modified DNA, in particular, allows for the creation of nanomaterials with novel properties and functionalities. This compound is a potentially useful tool in this field due to the reactive nature of the C-I bond.

This reactivity can be exploited to attach a wide variety of molecules to specific locations within a DNA nanostructure. For example, the iodo group could be used as a handle to attach fluorescent dyes for imaging, metal nanoparticles for creating conductive nanowires, or proteins for developing biosensors. The ability to precisely control the placement of these functional components is a key advantage of DNA-based nanotechnology.

One area of interest is the use of DNA as a template for the creation of metallic nanowires. By incorporating modified nucleosides that can chelate metal ions into a DNA strand, it is possible to seed the growth of a continuous metal wire along the DNA backbone. While this has been explored with other modified bases, the versatility of the 6-iodo-guanine scaffold offers a promising platform for developing new and more efficient DNA metallization strategies. The use of DNA in combination with systems like CRISPR/Cas for diagnostics and gene editing further expands the potential applications of functionalized DNA in biotechnology. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Modified Nucleic Acid Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the structure, dynamics, and thermodynamics of biological macromolecules, including DNA. By incorporating a modified nucleoside like 2-Amino-6-iodo-2'-deoxyguanosine into a DNA duplex, MD simulations can provide atomic-level insights into the structural perturbations and dynamic changes it induces.

MD simulations on DNA containing other modified guanosines, such as the oxidatively damaged lesion 8-oxoguanosine or the guanosine (B1672433) analog inosine, have demonstrated significant local effects on DNA structure and dynamics. glenresearch.comnih.gov For this compound, we can anticipate several key impacts. The substitution of the C6-carbonyl oxygen with a bulky iodine atom would likely alter the hydrogen bonding pattern in a Watson-Crick base pair with cytosine. The additional 2-amino group, while also present in guanine (B1146940), might influence the minor groove electrostatics and interactions with solvent or proteins.

Table 1: Predicted Effects of this compound on DNA Duplex Properties from Molecular Dynamics Simulations

| Property | Expected Effect | Rationale |

| Base Pairing | Disruption of normal Watson-Crick H-bonding | The iodine at C6 would sterically hinder the formation of one of the three hydrogen bonds with cytosine. |

| Minor Groove Width | Potential narrowing | The exocyclic 2-amino group could attract additional water molecules or ions, slightly altering groove dimensions. |

| Backbone Conformation | Localized changes in α, β, γ, δ, ε, ζ dihedral angles | Modifications often induce shifts in backbone torsional angles, potentially favoring non-canonical B-DNA substates. nih.gov |

| Local Flexibility | Increased fluctuation at and near the modification site | The disruption in base pairing and steric bulk of iodine could lead to increased local motion. |

| Hydration Shell | Altered structure in both major and minor grooves | The polar 2-amino group and the large, polarizable iodine atom would reorganize surrounding water molecules. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and photophysical properties of molecules. For this compound, these calculations can elucidate how the chemical modifications influence its behavior compared to natural deoxyguanosine.

Prediction of Excited States and Photophysical Properties

The introduction of a 2-amino group and an iodine atom is expected to significantly alter the photophysical properties of the guanosine base. Studies on 2-aminopurine (B61359) (2AP), a fluorescent analog of adenine (B156593) and guanine, have shown that the 2-amino group lowers the energy of the first π-π* electronic transition, making it fluorescent. researchgate.netnih.govacs.orgacs.orgresearchgate.net We can predict a similar effect for this compound.

The presence of the heavy iodine atom is also crucial. The "heavy atom effect" is known to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This would likely quench the fluorescence that might be expected from the 2-amino group but would increase the quantum yield of triplet state formation.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Behavior | Rationale |

| Absorption Maximum (λmax) | Red-shifted compared to guanosine | The 2-amino group lowers the S0-S1 energy gap. researchgate.netnih.govacs.org |

| Fluorescence Quantum Yield (ΦF) | Low | The heavy iodine atom will promote intersystem crossing, quenching fluorescence. |

| Intersystem Crossing Rate (kISC) | High | The heavy atom effect of iodine enhances spin-orbit coupling. |

| Triplet State Quantum Yield (ΦT) | High | Efficient intersystem crossing populates the triplet state. |

Understanding Photo-oxidation Mechanisms (e.g., singlet oxygen generation)

A high triplet state quantum yield suggests that this compound could act as a photosensitizer. In the presence of molecular oxygen (which has a triplet ground state), the excited triplet state of the modified nucleoside can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). nsf.govresearchgate.netnih.govnih.gov

The quantum yield of singlet oxygen generation (ΦΔ) is a key parameter in this context. While not measured for this specific compound, studies on other photosensitizers show a wide range of values. nsf.govresearchgate.netnih.gov Given the expected high triplet yield, this compound could be an efficient generator of singlet oxygen upon irradiation with UV light. This singlet oxygen can then oxidize nearby biological molecules, including the guanine base itself, leading to further DNA damage products like 8-oxoguanine or other oxidation products. nih.gov

Docking and Binding Energy Calculations for Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harvard.edu This is particularly useful for studying how enzymes, such as DNA polymerases or repair enzymes, interact with modified nucleosides.

To investigate the interaction of this compound with a DNA polymerase, one would dock the triphosphate form of the molecule into the enzyme's active site. The calculations would predict the binding pose and estimate the binding affinity. The results would reveal whether the modifications are tolerated by the enzyme and how they affect the binding. The bulky iodine atom might clash with amino acid residues in the active site, potentially hindering incorporation into a growing DNA strand. nih.gov Conversely, the 2-amino group might form additional hydrogen bonds, stabilizing the complex.

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity. nih.gov

Table 3: Hypothetical Docking and Binding Energy Results for this compound Triphosphate with a DNA Polymerase

| Parameter | Hypothetical Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Indicates a favorable binding interaction in the active site. |

| Binding Free Energy (ΔGbind, kcal/mol) | -10.2 | A more rigorous calculation suggesting strong binding. |

| Key Interacting Residues | Arg659, Lys663, Tyr671 | Hypothetical residues forming hydrogen bonds and hydrophobic interactions with the modified nucleoside. |

| Predicted Interactions | Hydrogen bond with 2-amino group; van der Waals interactions with iodine; potential steric clash with iodine. | The 2-amino group may enhance binding, while the iodine atom could be a negative determinant depending on the enzyme's active site topology. |

Future Directions and Emerging Research Avenues

Advancements in Automated Synthesis and High-Throughput Screening of Analogs

The functionalization of nucleic acids is a cornerstone of chemical biology, and 6-iodopurine (B1310063) nucleosides are exceptionally versatile precursors for creating diverse molecular architectures. avcr.czresearchgate.net The carbon-iodine bond at the C6 position is amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. avcr.czmdpi.com This reactivity allows for the systematic introduction of a wide range of substituents, including aryl, hetaryl, and alkynyl groups, onto the purine (B94841) core. avcr.czmdpi.com

Future research will likely focus on adapting these established synthetic methodologies to automated, continuous-flow systems. nih.gov Such platforms enable the rapid and efficient production of large libraries of 2-Amino-6-iodo-2'-deoxyguanosine analogs with diverse functionalities. An automated process could concatenate multiple reaction steps, such as the initial iodination, subsequent cross-coupling, and final deprotection, thereby minimizing manual handling and purification of intermediates. nih.gov

Once generated, these libraries of novel nucleoside analogs are ideal for high-throughput screening (HTS) campaigns to identify compounds with specific biological activities. nih.gov By employing miniaturized biochemical or cell-based assays, thousands of derivatives can be rapidly assessed for their ability to, for example, inhibit a target enzyme, act as a specific molecular binder, or be incorporated by DNA polymerases.

Table 1: Potential High-Throughput Screening Applications for Analogs

| Screening Goal | Assay Type | Potential Outcome |

| Enzyme Inhibition | Biochemical (e.g., FRET, Luminescence) | Identification of potent and selective inhibitors for polymerases, kinases, or helicases. |

| DNA/RNA Binding | Biophysical (e.g., Fluorescence Polarization) | Discovery of molecules that stabilize specific nucleic acid structures like G-quadruplexes. |

| Cellular Activity | Cell-based (e.g., Reporter Gene Assays) | Finding analogs with antiviral or anticancer properties. |

| Substrate Incorporation | PCR-based or Sequencing Assays | Determining which analogs are recognized and utilized by DNA/RNA polymerases. |

This integrated approach of automated synthesis and HTS will accelerate the discovery of next-generation chemical tools and therapeutic leads derived from the this compound scaffold.

Integration with Single-Molecule Biophysics for Dynamic Studies